molecular formula C12H14MgO12 B106233 Magnesium Ascorbate CAS No. 15431-40-0

Magnesium Ascorbate

Cat. No. B106233
CAS RN: 15431-40-0
M. Wt: 374.54 g/mol
InChI Key: AIOKQVJVNPDJKA-ZZMNMWMASA-L
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Description

Magnesium ascorbate is a compound that combines magnesium with ascorbic acid, commonly known as vitamin C. It is used in various applications, including dietary supplements and cosmetics, due to its antioxidant properties. The safety and efficacy of magnesium ascorbate and related compounds have been assessed in various studies, indicating its role as an antioxidant and potential benefits in cosmetic formulations .

Synthesis Analysis

The synthesis of magnesium ascorbate is not directly detailed in the provided papers. However, the synthesis of related compounds, such as magnesium carbonate, has been explored through methods like carbonation under high pressure in an autoclave . This suggests that the synthesis of magnesium ascorbate could potentially be achieved through similar routes involving the reaction of magnesium sources with ascorbic acid under controlled conditions.

Molecular Structure Analysis

While the molecular structure of magnesium ascorbate is not explicitly discussed in the provided papers, it can be inferred that the compound would consist of magnesium ions coordinated with ascorbate anions. The structure is likely to be influenced by the chelating ability of ascorbic acid, which can bind to magnesium, forming a stable complex.

Chemical Reactions Analysis

Magnesium ascorbate may participate in chemical reactions typical of ascorbate compounds, such as acting as an antioxidant. Ascorbic acid can be readily and reversibly oxidized to dehydroascorbic acid, with both forms existing in equilibrium . This redox behavior is central to its role as an antioxidant, protecting against oxidative stress by neutralizing free radicals.

Physical and Chemical Properties Analysis

The solubility of magnesium ascorbate in water has been studied, which is crucial for its bioavailability and efficacy in various applications . The safety assessment of magnesium ascorbate in cosmetics indicates that it functions primarily as an antioxidant, with concentrations used in formulations ranging from very low to up to 3% . The physical properties, such as solubility, are essential for its function in cosmetic formulations and dietary supplements.

Relevant Case Studies

Case studies involving magnesium ascorbate are not directly provided, but research on related ascorbate compounds has shown that they do not enhance carcinogenesis in rat multiorgan carcinogenesis bioassays . Additionally, magnesium ascorbate's role in cosmetics has been evaluated, demonstrating its safety and antioxidant capacity . The impairment of ascorbic acid synthesis in magnesium-deficient rats suggests a potential therapeutic role for magnesium ascorbate in conditions of magnesium deficiency .

Scientific Research Applications

Antioxidant Properties and Cardiovascular Health

Magnesium ascorbate has been studied for its antioxidant properties and potential cardiovascular health benefits. In animal models, magnesium has been shown to reduce free radicals and oxidative stress in scenarios such as coronary occlusion-reperfusion, which is relevant for heart health. For example, a study demonstrated that magnesium blunted the increase in ascorbate free radical (AFR) concentration during reperfusion in a dog model, suggesting a reduction in oxidative stress (Garcia et al., 1998). Another study in rats and guinea pigs showed that magnesium ascorbate exhibited cardioprotective effects against myocardial stress induced by isoproterenol (Laky et al., 1984).

Skin Care Applications

Magnesium ascorbate phosphate, a derivative of magnesium ascorbate, has been evaluated for its potential in skin care cosmetics. It was found to prevent lipid peroxidation induced by ultraviolet light, suggesting its use as an ingredient in skincare products (Tagawa et al., 1989).

Role in Cell and Tissue Therapy

l-ascorbic acid 2-phosphate magnesium (APMg) salt, related to magnesium ascorbate, is used in cell and tissue therapy. It serves not only as a replacement for the unstable ascorbate but also exhibits additional cell-biological functionalities, highlighting its importance in biomedical applications (Xu et al., 2020).

Agricultural Applications

In agriculture, magnesium ascorbate has been studied for its impact on plant health. For instance, a study investigated the effect of foliar fertilization with magnesium sulfate and supplemental L-ascorbic acid on the yield and chemical composition of timothy grass, showing positive effects on yield and forage quality (Radkowski et al., 2012).

Implications in Oxidative Stress and Antioxidant Responses

Magnesium's role in modulating oxidative stress and antioxidant responses has been a subject of research. A study found that magnesium deficiency induced oxidative stress and altered antioxidant responses in mulberry plants, emphasizing the importance of magnesium in managing oxidative stress (Tewari et al., 2006).

Safety And Hazards

When handling Magnesium Ascorbate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKQVJVNPDJKA-ZZMNMWMASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14MgO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165586
Record name Magnesium ascorbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium Ascorbate

CAS RN

15431-40-0
Record name Magnesium ascorbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015431400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium ascorbate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Magnesium ascorbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium di-L-ascorbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM ASCORBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N1G678593
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
AR Elmore - International journal of toxicology, 2005 - europepmc.org
… Calcium Ascorbate and Magnesium Ascorbate are described as antioxidants and skin conditioning agents--miscellaneous for use in cosmetics, but are not currently used. Sodium …
Number of citations: 120 europepmc.org
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
… The additional exposure to magnesium, of magnesium ascorbate users at the use and use levels … The additional exposure to vitamin C of users of magnesium ascorbate is at a level not …
Number of citations: 2 efsa.onlinelibrary.wiley.com
M Tagawa, K Uji, Y Tabata - Journal of Society of Cosmetic Chemists …, 1989 - jstage.jst.go.jp
… the ability of magnesium ascorbate phosphate in combination … care cosmetics contain ing magnesium ascorbate phosphate. … concentrations of magnesium ascorbate phosphate in com …
Number of citations: 8 www.jstage.jst.go.jp
EFSA Panel on Food additives and Nutrient … - Efsa …, 2015 - Wiley Online Library
The EFSA Panel on Food additives and Nutrient Sources added to Food (ANS Panel) provides a scientific opinion re‐evaluating the safety of ascorbic acid (E 300), sodium ascorbate (E …
Number of citations: 24 efsa.onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
… The Panel on Food Additives and Nutrient Sources added to Food (ANS) issued an opinion on calcium ascorbate, magnesium ascorbate and zinc ascorbate added for nutritional …
Number of citations: 4 efsa.onlinelibrary.wiley.com
A Apelblat, E Manzurola, Z Orekhova - Journal of solution chemistry, 2006 - Springer
… The limiting molar conductances of the ascorbate anion are considerably lower when coming from the conductivities of magnesium ascorbate solutions than from conductivities of other …
Number of citations: 10 link.springer.com
A Apelblat, E Manzurola - Journal of molecular liquids, 2007 - Elsevier
… ) of aqueous solutions of ascorbic acid and magnesium ascorbate were calculated from(7) V … The typical plot of V 2,ϕ (m,T) values for l-magnesium ascorbate and calcium-l-ascorbate is …
Number of citations: 13 www.sciencedirect.com
D Laky, S Constantinescu, G Filipescu… - Morphologie et …, 1984 - europepmc.org
… The efficiency of magnesium ascorbate, a new Romanian cardioprotector drug, was studied in … The pharmacological mechanisms of action of magnesium ascorbate are discussed. …
Number of citations: 3 europepmc.org
A Diet - lehvoss-nutrition.com
Minerals - Magnesium Ascorbate - LEHVOSS Nutrition … Magnesium Ascorbate …
Number of citations: 2 www.lehvoss-nutrition.com
X Zou, L Yan, X Luo, E Wang, M Zhang… - MATEC Web of …, 2023 - matec-conferences.org
A UPLC-MS/MS method was developed for simultaneous determination of 7 whitening ingredients: nicotinamide, kojic acid, Tranexamic acid, raspberry glycoside, azelaic acid, …
Number of citations: 2 www.matec-conferences.org

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